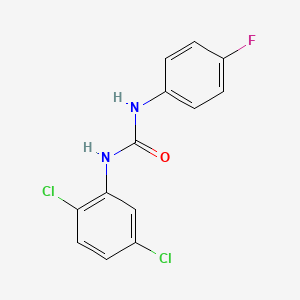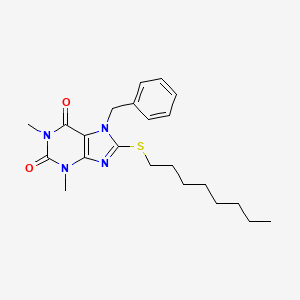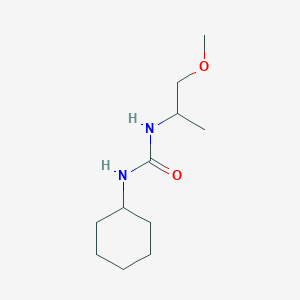
2,4-Dichloro-1,5-diphenylpentane-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1,5-diphenylpentane-1,5-dione is an organic compound with the molecular formula C17H14Cl2O2 It is characterized by the presence of two chlorine atoms and two phenyl groups attached to a pentane backbone with two ketone functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1,5-diphenylpentane-1,5-dione typically involves the chlorination of 1,5-diphenylpentane-1,5-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reagent concentrations, to maximize efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2,4-Dichloro-1,5-diphenylpentane-1,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
科学的研究の応用
2,4-Dichloro-1,5-diphenylpentane-1,5-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Dichloro-1,5-diphenylpentane-1,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and ketone groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,5-Diphenylpentane-2,4-dione: Lacks the chlorine atoms, resulting in different reactivity and properties.
2,4-Dimethyl-1,5-diphenylpentane-1,5-dione: Contains methyl groups instead of chlorine atoms, leading to variations in chemical behavior and applications.
Uniqueness
2,4-Dichloro-1,5-diphenylpentane-1,5-dione is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where halogenated compounds are required.
特性
CAS番号 |
91404-07-8 |
|---|---|
分子式 |
C17H14Cl2O2 |
分子量 |
321.2 g/mol |
IUPAC名 |
2,4-dichloro-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C17H14Cl2O2/c18-14(16(20)12-7-3-1-4-8-12)11-15(19)17(21)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChIキー |
OPZOHGNVDPKVGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(CC(C(=O)C2=CC=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11970118.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970129.png)



![Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B11970164.png)

![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11970171.png)
![3-Bromo-4-[(4-bromo-1,1-dioxidotetrahydro-3-thienyl)disulfanyl]tetrahydrothiophene 1,1-dioxide](/img/structure/B11970174.png)
![7-Ethyl-5-methyl-10-thia-3,4,6,8-tetraazatetracyclo[7.6.0.0^{2,6}.0^{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene](/img/structure/B11970175.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11970182.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11970187.png)

